molecular formula C19H14ClN5O B13876609 4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine

4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine

Cat. No.: B13876609
M. Wt: 363.8 g/mol
InChI Key: XXUWVZNYMRKMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes an isoquinoline moiety, a pyridine ring, and a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, including the formation of the isoquinoline and pyridine intermediates, followed by their coupling and subsequent functionalization. One common method involves the use of metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method enables the facile synthesis of various isoquinoline derivatives from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of isoquinoline, pyridine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14ClN5O

Molecular Weight

363.8 g/mol

IUPAC Name

4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C19H14ClN5O/c1-21-19-24-11-8-15(25-19)14-5-3-9-23-18(14)26-16-6-2-4-13-12(16)7-10-22-17(13)20/h2-11H,1H3,(H,21,24,25)

InChI Key

XXUWVZNYMRKMID-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C2=C(N=CC=C2)OC3=CC=CC4=C3C=CN=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.